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Compound of Interest

Compound Name: P2Y12 antagonist 1

Cat. No.: B1604810

In the landscape of antiplatelet therapy, the reversibility of P2Y12 receptor antagonists is a
critical factor for researchers and drug development professionals, particularly in clinical
scenarios requiring rapid restoration of platelet function. This guide provides an objective
comparison of the reversibility profiles of ticagrelor, an oral P2Y12 antagonist, and cangrelor,
an intravenous antagonist, supported by experimental data.

Mechanism of Action at the P2Y12 Receptor

Both ticagrelor and cangrelor are direct-acting P2Y12 receptor antagonists, meaning they do
not require metabolic activation to exert their antiplatelet effects.[1][2] However, their interaction
with the receptor differs significantly. Cangrelor, an adenosine triphosphate (ATP) analog, is a
competitive antagonist that binds directly to the ADP binding site on the P2Y12 receptor.[3] In
contrast, ticagrelor binds reversibly to a different, allosteric site on the receptor, inducing a
conformational change that prevents ADP-mediated signaling.[1][3] This hon-competitive mode
of inhibition is a key differentiator in its pharmacological profile.[1]

Quantitative Comparison of Pharmacokinetics and
Reversibility

The reversibility of a P2Y12 antagonist is primarily dictated by its pharmacokinetic and
pharmacodynamic properties, such as its binding affinity, plasma half-life, and the subsequent
rate of platelet function recovery upon cessation of the drug. The following tables summarize
key quantitative data for ticagrelor and cangrelor.
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Table 1: Pharmacokinetic and Binding Properties

Parameter Ticagrelor Cangrelor
Binding Affinity (Ki) 0.33 - 10.5 nM[1][4] 0.4 nM
o Reversible, Non-competitive[1] ) N
Binding Type 3] Reversible, Competitive[3]
Plasma Half-life ~7-12 hours[5] 3-6 minutes[4]
) o ) Rapid dephosphorylation in
Metabolism Primarily hepatic (CYP3A4) ) )
circulation
Table 2: Onset and Offset of Platelet Inhibition
Parameter Ticagrelor Cangrelor
Onset of Action ~30 minutes (oral)[1] ~2 minutes (intravenous)
Time to Recovery of Platelet )
3-5 days 60-90 minutes[1][4]

Function

Visualizing the P2Y12 Signaling Pathway and
Experimental Workflow

To better understand the context of these drugs' actions and the methods used to evaluate
them, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental
workflow for assessing platelet aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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